2,4-Dimethyl-6-hydroxypyrimidine
Overview
Description
2,4-Dimethyl-6-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 2 and 4, and a hydroxyl group at position 6. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-hydroxypyrimidine typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification with glacial acetic acid to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by neutralization with ammonia water . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
2,4-Dimethyl-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for nucleic acid analogs.
Medicine: It is investigated for its potential use in antiviral, anticancer, and anti-inflammatory drugs
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby exerting its effects as an anticancer or antiviral agent . The compound may also modulate inflammatory pathways by inhibiting the production of nitric oxide and other inflammatory mediators .
Comparison with Similar Compounds
- 2,4-Diamino-6-hydroxypyrimidine
- 2,4-Dimethyl-5-hydroxypyrimidine
- 2,6-Dimethyl-4-hydroxypyrimidine
Comparison: 2,4-Dimethyl-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Diamino-6-hydroxypyrimidine, it lacks amino groups, making it less basic and more suitable for certain chemical reactions. The presence of methyl groups at positions 2 and 4 also enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFHLJKWYIJISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216418 | |
Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-92-0 | |
Record name | 2,6-Dimethyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6622-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethyl-6-hydroxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIMETHYL-1H-PYRIMIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26W21396B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4-Dimethyl-6-hydroxypyrimidine influence its ability to form complexes with metal ions like Platinum(II) and Palladium(II)?
A1: this compound can act as a ligand due to the presence of nitrogen atoms and the hydroxyl group, which possess lone pairs of electrons. These electron pairs can coordinate with metal ions like Platinum(II) and Palladium(II) to form complexes. [, ] Nuclear Magnetic Resonance (NMR) studies have been instrumental in characterizing these complexes and providing insights into their structures. [, ]
Q2: What unique reactivity does this compound exhibit with hydrated electrons and hydrogen atoms?
A2: Pulse radiolysis studies have revealed that this compound reacts rapidly with hydrated electrons (e_(aq)^−) and hydrogen atoms (H•). [] The reaction rates are influenced by pH, suggesting that the protonation state of the molecule plays a crucial role. Interestingly, the initial electron adduct undergoes a transformation, likely involving protonation at the C(5) position, leading to the formation of a C(5)-protonated C(6)-yl radical. [] This specific radical species was identified through product analysis using HPLC-ES-MS. []
Q3: How does the molecular structure of this compound impact its hydrogen bonding capabilities in the formation of co-crystals with phloroglucinol?
A3: The presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring allows this compound to participate in hydrogen bonding interactions. [] This is clearly demonstrated in its co-crystals with phloroglucinol, where distinct hydrogen-bonding patterns emerge depending on the specific arrangement of the molecules within the crystal lattice. [] This ability to form hydrogen bonds significantly influences the supramolecular architecture and packing modes observed in these co-crystals. []
Q4: Can this compound act as a bridging ligand in the formation of quadruply bonded metal complexes?
A4: Yes, research suggests that this compound can serve as a bridging ligand in the synthesis of quadruply bonded dimetal complexes involving chromium, molybdenum, and tungsten. [] This bridging ability is attributed to the presence of multiple coordination sites within the molecule, enabling it to bridge two metal centers.
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